Product packaging for 4-Hexylphenylboronic acid(Cat. No.:CAS No. 105365-50-2)

4-Hexylphenylboronic acid

Cat. No.: B034669
CAS No.: 105365-50-2
M. Wt: 206.09 g/mol
InChI Key: CFYBKGAFWFRFRJ-UHFFFAOYSA-N
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Description

4-Hexylphenylboronic acid is a valuable organoboron building block extensively utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl systems. The hexyl chain confers enhanced lipophilicity, which can significantly influence the physical properties, such as solubility and crystallinity, of the resulting compounds. This characteristic makes it particularly useful in materials science for the development of organic semiconductors, liquid crystals, and advanced polymeric materials. Its mechanism of action involves transmetalation with a palladium catalyst, forming a key intermediate that couples with an organic halide to create a new carbon-carbon bond. Researchers value this compound for its role in constructing molecular architectures where controlled hydrophobicity and self-assembly behavior are critical. Available in high purity, our this compound is rigorously quality-controlled to ensure consistent performance and reliable results in your synthetic chemistry and R&D applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19BO2 B034669 4-Hexylphenylboronic acid CAS No. 105365-50-2

Properties

IUPAC Name

(4-hexylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10,14-15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYBKGAFWFRFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400715
Record name 4-Hexylphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105365-50-2
Record name 4-Hexylphenylboronic acid
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Record name 4-Hexylphenylboronic Acid
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Synthetic Methodologies for 4 Hexylphenylboronic Acid and Derivatives

Grignard Reagent-Mediated Borylation Strategies

The use of Grignard reagents is a classic and effective method for preparing arylboronic acids. researchgate.net This approach involves the formation of an arylmagnesium halide, which then acts as a nucleophile to attack a boron-containing electrophile. The resulting boronate ester is subsequently hydrolyzed to yield the desired boronic acid.

Direct Insertion of Magnesium with Aryl Bromides

A straightforward method for generating the necessary Grignard reagent, 4-hexylphenylmagnesium bromide, involves the direct insertion of magnesium metal into the carbon-bromine bond of 1-bromo-4-hexylbenzene (B1268834). organic-chemistry.org This reaction is typically performed in an ethereal solvent, such as tetrahydrofuran (B95107) (THF). google.comgoogle.com The presence of lithium chloride (LiCl) can be beneficial, as it helps to break down polymeric Grignard reagent aggregates, thereby increasing reactivity. organic-chemistry.org

The process begins with the activation of magnesium turnings, often with a small amount of iodine or 1,2-dibromoethane. The aryl bromide, 1-bromo-4-hexylbenzene, is then added to the magnesium suspension in THF. The reaction is exothermic and results in the formation of the 4-hexylphenylmagnesium bromide Grignard reagent.

Reaction Scheme: C₆H₁₃-C₆H₄-Br + Mg → C₆H₁₃-C₆H₄-MgBr

Mg/Br Exchange with iPrMgCl·LiCl

An alternative to direct magnesium insertion is the bromine-magnesium exchange reaction. This method is particularly useful for substrates with sensitive functional groups that might not be compatible with the conditions of direct insertion. The use of isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), often referred to as a "turbo-Grignard" reagent, facilitates a rapid and efficient Br/Mg exchange even at low temperatures. organic-chemistry.orgorganic-chemistry.orgnih.gov

This reagent allows for the preparation of a wide range of functionalized arylmagnesium compounds from the corresponding aryl bromides. organic-chemistry.orgclockss.org The addition of LiCl is crucial as it significantly accelerates the exchange rate, allowing reactions to proceed smoothly at temperatures ranging from -15°C to room temperature. organic-chemistry.org This enhanced reactivity is attributed to the ability of LiCl to break up the polymeric structures of the Grignard reagent in solution. organic-chemistry.org

Reaction Scheme: C₆H₁₃-C₆H₄-Br + iPrMgCl·LiCl ⇌ C₆H₁₃-C₆H₄-MgCl·LiCl + iPrBr

Reaction with Boron-Containing Substrates

Once the 4-hexylphenylmagnesium bromide is formed via either direct insertion or Mg/Br exchange, it is reacted with a boron-containing electrophile. Common substrates include boronic esters like pinacolborane (PinBH) and neopentylglycolborane, or dialkylaminoboranes. google.comgoogle.com The reaction is typically carried out at ambient temperature in an ethereal solvent. google.comacs.org

When pinacolborane is used, the Grignard reagent attacks the boron atom, leading to an intermediate dialkoxy alkylborohydride. This intermediate then eliminates hydridomagnesium bromide (HMgBr) to yield the 4-hexylphenyl pinacol (B44631) boronate ester. acs.org This boronate ester can then be hydrolyzed under acidic conditions to afford the final 4-hexylphenylboronic acid. google.comgoogle.com This method is highly efficient and provides the boronic ester product in very good yields. organic-chemistry.orgacs.org

Boron SubstrateProduct TypeReference
PinacolboranePinacol boronate ester organic-chemistry.orgacs.org
NeopentylglycolboraneNeopentylglycol boronate ester google.comgoogle.com
DiisopropylaminoboraneDialkylaminoborane adduct google.comescholarship.org

Transition Metal-Catalyzed Borylation Protocols

Transition metal catalysis, particularly using palladium, offers a powerful and versatile alternative for synthesizing arylboronic esters. nih.gov These methods are renowned for their excellent functional group tolerance, which circumvents the need for protection and deprotection steps often required in Grignard-based syntheses. nih.gov

Palladium-Catalyzed Borylation of Aryl Halides (e.g., Aryl Bromides, Chlorides)

The palladium-catalyzed cross-coupling of aryl halides with a boron source, known as the Miyaura borylation, is a widely used method for preparing arylboronic esters. organic-chemistry.orgmdpi.com This reaction can utilize various aryl halides, including the more reactive aryl bromides and iodides, as well as the less expensive but less reactive aryl chlorides. nih.govupenn.edu

The reaction typically involves an aryl halide (e.g., 1-bromo-4-hexylbenzene or 1-chloro-4-hexylbenzene), a boron reagent such as pinacolborane (HBpin) or bis(pinacolato)diboron (B136004) (B₂pin₂), a palladium catalyst, a ligand, and a base, in a suitable solvent. nih.govorganic-chemistry.org The reaction with pinacolborane is often more atom-economical compared to using B₂pin₂. researchgate.net The reaction tolerates a variety of functional groups like carbonyls, cyano, and nitro groups. organic-chemistry.org

General Reaction Scheme (Miyaura Borylation): C₆H₁₃-C₆H₄-X + (RO)₂B-B(OR)₂ → C₆H₁₃-C₆H₄-B(OR)₂ + HX (Where X = Br, Cl; (RO)₂B-B(OR)₂ = B₂pin₂)

Influence of Ligand Systems and Reaction Conditions

The success and efficiency of the palladium-catalyzed borylation are highly dependent on the choice of ligands and reaction conditions.

Ligand Systems: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Biaryl phosphine (B1218219) ligands, such as SPhos, have proven to be particularly effective, especially for the borylation of less reactive aryl chlorides at lower temperatures. nih.govnih.gov The catalyst system PdCl₂(dppf) (dppf = 1,1'-Bis(diphenylphosphino)ferrocene) is also highly effective for the coupling of aryl halides with pinacolborane. organic-chemistry.org

Reaction Conditions:

Base: The choice of base is crucial for the selective formation of the carbon-boron bond. organic-chemistry.org Tertiary amines like triethylamine (B128534) (Et₃N) are often effective when using pinacolborane. organic-chemistry.org For reactions with B₂pin₂, bases such as potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄) are commonly employed. nih.gov

Solvent: Ethereal solvents like dioxane or THF are frequently used. nih.govorganic-chemistry.org

Temperature: While many borylation reactions are conducted at elevated temperatures, the development of highly active catalyst systems, such as those employing SPhos ligands, has enabled these transformations to occur even at room temperature. nih.govresearchgate.net

ParameterExampleEffectReference
Catalyst PdCl₂(dppf)Effective for borylation with pinacolborane organic-chemistry.org
Pd(OAc)₂Used with a ligand, can be less expensive nih.govnih.gov
Ligand dppfForms a stable and active catalytic complex organic-chemistry.org
SPhosEnables borylation of aryl chlorides at low temperatures nih.gov
Base Et₃NCrucial for selectivity with pinacolborane organic-chemistry.org
K₃PO₄Common base used with B₂pin₂ nih.gov
Solvent Dioxane, THFCommon ethereal solvents for the reaction nih.govorganic-chemistry.org
Micellar Conditions in Aqueous Media

The synthesis of arylboronic acids, including this compound, can be achieved under environmentally benign conditions using micellar catalysis. This "in water" approach addresses the insolubility of organic substrates by employing surfactants that form nanomicelles, which act as miniature reactors. The lipophilic cores of these micelles solubilize the aryl halide (e.g., 1-bromo-4-hexylbenzene) and the diboron (B99234) reagent, while the palladium catalyst operates at the micelle-water interface.

This methodology, often applied to Suzuki-Miyaura cross-coupling reactions, can be adapted for Miyaura borylation. researchgate.netorganic-chemistry.orgacs.orgacs.org The use of surfactants like polyoxyethanyl α-tocopheryl sebacate (B1225510) (PTS) or sodium dodecyl sulfate (B86663) (SDS) facilitates the reaction at or near room temperature in water, eliminating the need for volatile organic solvents. organic-chemistry.orgorganic-chemistry.org The efficiency of the reaction is influenced by the choice of palladium precursor, ligand, and base, with combinations of Pd(OAc)₂ or PdCl₂ and ligands like SPhos being effective. thieme-connect.comorganic-chemistry.org This green chemistry approach not only simplifies product isolation but also allows for catalyst recycling in some systems. nih.gov

Table 1: Representative Micellar Borylation of 1-bromo-4-hexylbenzene

ParameterConditionPurpose
Aryl Halide1-bromo-4-hexylbenzeneSubstrate
Boron SourceBis(pinacolato)diboron (B₂pin₂)Provides the boronate moiety
CatalystPd(OAc)₂ / SPhosCatalyzes the C-B bond formation
BaseK₂CO₃Activates the diboron reagent
Surfactant2 wt% PTS in WaterForms micelles to solubilize reactants
TemperatureRoom TemperatureMild reaction condition
YieldGood to ExcellentYield of this compound pinacol ester

Iridium-Catalyzed Borylation of Arenes

Iridium-catalyzed C-H borylation is a powerful method for the direct conversion of aromatic C-H bonds to C-B bonds, bypassing the need for pre-functionalized aryl halides. escholarship.org When applied to alkylarenes like 1-hexylbenzene, the regioselectivity is primarily governed by steric factors. rsc.orgillinois.edu The iridium catalyst, typically generated from a precursor like [Ir(OMe)(COD)]₂ and a bipyridine or phenanthroline ligand, preferentially activates the least sterically hindered C-H bonds. umich.edu

For a monosubstituted arene such as 1-hexylbenzene, this results in borylation occurring at the meta and para positions, with the ortho position being disfavored due to steric hindrance from the hexyl group. illinois.edu The reaction produces a mixture of 3-hexylphenylboronic acid and this compound (as their pinacol esters), with the para isomer being a major product. The ratio of meta to para isomers can be influenced by the specific ligand and reaction conditions employed. nih.gov This method is valued for its high atom economy and functional group tolerance. berkeley.edu

Table 2: Regioselectivity in Iridium-Catalyzed Borylation of 1-Hexylbenzene

SubstrateCatalyst SystemBoron SourceMajor ProductsTypical Regioselectivity (meta:para)
1-Hexylbenzene[Ir(OMe)(COD)]₂ / dtbpyB₂pin₂3- and 4-Hexylphenylboronate Esters~1:2

Copper(II) Mediated Oxygen and Nitrogen Arylation

In this context, this compound is not synthesized but rather utilized as a key reagent in Chan-Lam coupling reactions. organic-chemistry.org This copper-mediated methodology forms carbon-heteroatom bonds, specifically aryl-oxygen (C-O) and aryl-nitrogen (C-N) bonds. st-andrews.ac.ukorganic-chemistry.org The reaction couples an arylboronic acid with O-H or N-H containing compounds, such as phenols, alcohols, amines, amides, and N-heterocycles. researchgate.net

The process is typically catalyzed by a simple copper(II) salt, like Cu(OAc)₂, often in the presence of a base such as pyridine (B92270) or triethylamine, and can frequently be performed at room temperature and open to the air. organic-chemistry.org This makes it a practical alternative to palladium-catalyzed Buchwald-Hartwig amination. This compound serves as the "4-hexylphenyl" group donor, enabling the synthesis of a wide array of N-(4-hexylphenyl) and O-(4-hexylphenyl) substituted compounds. nih.govresearchgate.net

Table 3: Application of this compound in Chan-Lam Coupling

Arylating AgentSubstrateCatalystConditionsProduct Type
This compoundPhenol (B47542)Cu(OAc)₂Pyridine, CH₂Cl₂, RT, Air4-Hexylphenoxybenzene (Aryl Ether)
This compoundImidazoleCu(OAc)₂Pyridine, CH₂Cl₂, RT, Air1-(4-Hexylphenyl)imidazole (N-Aryl Heterocycle)
This compoundAniline (B41778)Cu(OAc)₂Et₃N, CH₂Cl₂, RT, AirN-(4-Hexylphenyl)aniline (Diaryl Amine)

Metal-Free Borylation Approaches

Photoinduced Borylation of Haloarenes and Arylammonium Salts

Transition-metal-free methods for boronic acid synthesis are of significant interest to minimize metal contamination in final products. Photoinduced borylation provides a direct conversion of haloarenes (Ar-X) to arylboronic acids. nih.gov This protocol involves the irradiation of a haloarene, such as 1-bromo-4-hexylbenzene, in the presence of a diboron reagent. The reaction proceeds via the photoinduced dissociation of the Ar-X bond, generating an aryl radical that is subsequently trapped by the boron source. nih.gov This method is advantageous as it does not require expensive or toxic metal catalysts and ligands, and it generates benign, easily removable byproducts. The reactions can often be carried out in common solvents without the need for deoxygenation.

Table 4: Metal-Free Photoinduced Borylation of 1-Bromo-4-hexylbenzene

SubstrateBoron SourceConditionsKey FeaturesProduct
1-Bromo-4-hexylbenzeneB₂pin₂Visible Light (e.g., 390 nm LED), NEt₃, AcetonitrileMetal-free, mild conditions, simple setupThis compound pinacol ester

Visible Light-Induced Photocatalytic Borylation of Phenols and Anilines

Expanding on metal-free approaches, visible light photocatalysis enables the borylation of substrates with traditionally robust C-O and C-N bonds, such as phenols and anilines. nih.govbohrium.com This methodology uses a simple organic photocatalyst, like phenothiazine, which, upon irradiation with visible light, can mediate the single-electron reduction of activated phenol or aniline derivatives. nih.gov To be reactive, the hydroxyl or amino group is typically converted into a better leaving group, such as a phosphate ester or a quaternary ammonium (B1175870) salt, respectively. This strategy allows for the synthesis of this compound from readily available precursors like 4-hexylphenol (B1211905) or 4-hexylaniline, offering a broad substrate scope and excellent functional group tolerance under mild, metal-free conditions. rsc.org

Table 5: Photocatalytic Borylation of a 4-Hexylphenol Derivative

PrecursorActivated SubstrateCatalystBoron SourceConditionsProduct
4-Hexylphenol4-Hexylphenyl diethyl phosphatePhenothiazine (PTH)B₂pin₂Visible Light, Base (e.g., K₃PO₄), Solvent (e.g., Dioxane)This compound pinacol ester

Hydroboration-Deuteronolysis-Hydroboration Sequences for Stereodefined Derivatives

This section concerns the synthesis of stereodefined derivatives rather than this compound itself. Catalytic hydroboration is a fundamental reaction for introducing boron into a molecule with high regio- and stereoselectivity, typically by adding a B-H bond across an alkene or alkyne. bohrium.com The hydroboration of an alkyne, for instance, can produce a vinylboronate, which is a versatile synthetic intermediate. acs.orgchemistryviews.org Various transition metal catalysts (e.g., based on Cu, Rh, Pt, or Fe) can control the stereochemical outcome of the addition (syn- or anti-hydroboration) and the regioselectivity (Markovnikov or anti-Markovnikov addition). acs.orgresearchgate.netresearchgate.net

While a specific "hydroboration-deuteronolysis-hydroboration" sequence is highly specialized, the principles of stereoselective hydroboration are key to creating complex boronic ester derivatives. For example, a terminal alkyne can be hydroborated to yield a stereodefined (E)-vinylboronate. This derivative could then be used in further transformations. The concept allows for the precise installation of boron atoms in aliphatic side chains, leading to chiral tertiary boronic esters and other complex structures that are valuable in asymmetric synthesis. nih.govresearchgate.netnih.gov

Table 6: Stereoselective Synthesis of a Vinylboronate Derivative via Hydroboration

SubstrateBoron SourceCatalystStereochemical OutcomeProduct Type
1-OctynePinacolborane (H-Bpin)NHC-Cu Complex>98% α-selectivity1-Hexylvinylboronate pinacol ester
1-OctynePinacolborane (H-Bpin)PtCl₂/XPhos(E)-selectivity(E)-1-Octen-2-ylboronate pinacol ester

Synthesis of Boronate Esters and Their Hydrolysis to Boronic Acids

The synthesis of arylboronic acids, including this compound, is frequently accomplished through a two-step process: the formation of a boronate ester intermediate followed by its hydrolysis. This strategy is widely adopted due to the stability and ease of purification of the boronate ester compared to the final boronic acid.

A primary route to the boronate ester intermediate involves the reaction of an organometallic reagent with a borate (B1201080). chemicalbook.com The process typically begins with the formation of a Grignard reagent from 4-hexylbromobenzene. This reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, in an electrophilic quench. This step forms an aryldialkoxyborane, which is the precursor to the boronic ester. A non-aqueous workup can be employed where the resulting solution is evaporated, and the residue is refluxed with a diol like pinacol or ethylene (B1197577) glycol to yield the stable cyclic boronate ester.

Alternatively, pinacolborane (HBpin) can react directly with Grignard reagents at ambient temperatures to afford the corresponding pinacol boronate esters in high yields. escholarship.org This method is efficient and proceeds under mild conditions. escholarship.orggoogle.com The general reaction is as follows:

Step 1: Grignard Formation 4-Hexyl-C₆H₄Br + Mg → 4-Hexyl-C₆H₄MgBr

Step 2: Borylation 4-Hexyl-C₆H₄MgBr + B(OR)₃ → 4-Hexyl-C₆H₄B(OR)₂ (where B(OR)₃ can be a trialkyl borate or a cyclic borane (B79455) like pinacolborane)

Once the boronate ester, such as 2-(4-hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B1440992) (the pinacol ester), is isolated, it is hydrolyzed to the final boronic acid product. This hydrolysis is typically an acidic workup that cleaves the ester bonds. wikipedia.org The reaction can be accomplished with various reagents, and mild conditions have been developed to deprotect boronic esters, ensuring high yields of the desired boronic acid. organic-chemistry.org

The table below summarizes common reagents used in the synthesis of boronate esters and their subsequent hydrolysis.

StepReagent/MethodPurposeTypical Product
Organometallic Formation Magnesium (Mg) and 4-hexylbromobenzeneForms the Grignard reagent4-Hexylphenylmagnesium bromide
Borylation Triisopropyl borate or PinacolboraneIntroduces the boron moiety4-Hexylphenylboronate ester
Hydrolysis Acidic water (e.g., aq. HCl)Cleaves the boronate esterThis compound

Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uni-saarland.de In the synthesis of this compound and its derivatives, these principles are applied to improve safety and environmental benignity. researchgate.net

Key green chemistry considerations include:

Safer Solvents and Auxiliaries : Traditional syntheses often use volatile and potentially hazardous organic solvents like tetrahydrofuran (THF) for Grignard reactions. Green approaches focus on using more environmentally friendly solvents. Research into related arylboronic acid syntheses has demonstrated the potential for using water as a solvent, which is non-toxic and non-flammable. researchgate.netacs.org For instance, palladium-catalyzed borylation reactions of aryl bromides have been successfully carried out in water under micellar conditions. organic-chemistry.org

Catalysis over Stoichiometric Reagents : Catalytic methods are preferred as they reduce waste by using small amounts of a substance to drive a reaction. nih.gov The Miyaura borylation, a palladium-catalyzed cross-coupling reaction between a diboronyl ester and an aryl halide, is an alternative route to boronate esters that aligns with this principle. wikipedia.org Developments in this area focus on creating highly efficient catalysts that work under mild conditions and can be recycled.

Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are excellent examples of high atom economy and are being explored for the synthesis of complex boron-containing molecules. nih.gov

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. nih.gov The synthesis of pinacolboronate esters from Grignard reagents and pinacolborane is an example of a reaction that proceeds rapidly at room temperature without the need for heating. google.com Alternative energy sources like microwave irradiation have also been shown to significantly reduce reaction times and energy use in the synthesis of boron compounds compared to conventional heating. nih.gov

Reduction of Derivatives : Green chemistry encourages avoiding unnecessary derivatization steps, such as the use of protecting groups, to reduce reagents and waste. researchgate.netnih.gov The direct borylation of C-H bonds is an emerging area that could potentially synthesize this compound without the need to pre-functionalize the starting material into an aryl halide, thereby simplifying the process and reducing waste.

The table below outlines how green chemistry principles can be applied to the synthesis of this compound.

Green Chemistry PrincipleTraditional MethodGreener AlternativeBenefit
Safer Solvents Use of ethereal solvents (e.g., THF)Use of water or ethanol (B145695) researchgate.netacs.orgnih.govReduced toxicity and flammability
Energy Efficiency Reactions requiring heating/refluxAmbient temperature reactions or microwave irradiation google.comnih.govLower energy consumption, faster reactions
Catalysis Stoichiometric use of magnesium for Grignard reagentPalladium-catalyzed Miyaura borylation wikipedia.orgorganic-chemistry.orgReduced metal waste, higher efficiency
Atom Economy Multi-step synthesis with intermediate isolationOne-pot or multicomponent reactions nih.govFewer steps, less waste, higher throughput
Reduce Derivatives Use of aryl halides (e.g., 4-hexylbromobenzene)Direct C-H borylationEliminates pre-functionalization steps

Cross Coupling Reactions Involving 4 Hexylphenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, utilizing a palladium catalyst to couple an organoboron species, such as 4-hexylphenylboronic acid, with an organic halide or triflate. wikipedia.orgwwjmrd.com This reaction is widely employed for synthesizing a variety of compounds, including substituted biphenyls, polyolefins, and styrenes. wikipedia.org The general catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

The mechanism of the Suzuki-Miyaura reaction is centered around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. yonedalabs.com

The catalytic cycle is initiated by the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) complex. wwjmrd.comlibretexts.org This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-halogen (C-X) bond, forming a square-planar arylpalladium(II) halide intermediate. wikipedia.orgyonedalabs.comcsbsju.edu The reactivity of the aryl halide in this step generally follows the order of bond strength: I > OTf > Br >> Cl. wwjmrd.comlibretexts.org

The active catalytic species is often a monoligated L1Pd(0) or diligated L2Pd(0) complex. nih.gov Studies have shown that oxidative addition is typically faster with the less sterically hindered L1Pd(0) species. nih.gov The ligands (L), commonly bulky and electron-rich phosphines or N-heterocyclic carbenes (NHCs), play a crucial role. wikipedia.orgyonedalabs.com Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition step, a critical factor when using less reactive aryl chlorides. yonedalabs.comnih.gov The oxidative addition initially forms a cis-palladium complex, which can rapidly isomerize to the more stable trans-complex. wikipedia.org

Transmetalation is the step where the organic group from the organoboron reagent (in this case, the 4-hexylphenyl group) is transferred to the arylpalladium(II) halide complex, displacing the halide. wikipedia.org This process requires the activation of the boronic acid by a base, a critical feature of the Suzuki-Miyaura reaction. organic-chemistry.org The exact mechanism of transmetalation has been a subject of extensive investigation, with two primary pathways proposed. acs.orgchembites.orgnih.gov

Boronate-based Pathway : In this mechanism, the base (e.g., OH⁻) reacts with the boronic acid, R-B(OH)₂, to form a more nucleophilic tetracoordinate "ate" complex, or boronate, [R-B(OH)₃]⁻. acs.orgresearchgate.net This activated boronate then reacts with the arylpalladium(II) halide intermediate, transferring the aryl group to the palladium center. acs.orgberkeley.edu Computational studies suggest that the catalytic cycle's main mechanism begins with the reaction between the base and the organoboronic acid. nih.govacs.org

Oxo-palladium based Pathway : An alternative pathway involves the base reacting first with the arylpalladium(II) halide complex. The halide ligand is displaced by the base (e.g., hydroxide) to form an arylpalladium(II) hydroxide (B78521) complex, [Ar-Pd(L)₂-OH]. acs.orgchembites.org This palladium-hydroxo species then reacts with the neutral boronic acid. acs.orgnih.gov Kinetic studies have shown that the reaction between an arylpalladium hydroxo complex and a boronic acid is often significantly faster than the reaction between an arylpalladium halide and a boronate, suggesting this pathway is dominant under many common reaction conditions (e.g., weak bases in aqueous solvents). nih.govberkeley.edu

Regardless of the precise pathway, the base is essential for facilitating the transfer of the organic moiety from boron to palladium, leading to the formation of a diarylpalladium(II) intermediate. wwjmrd.comresearchgate.net Low-temperature NMR studies have successfully identified key pre-transmetalation intermediates that contain a crucial Pd-O-B linkage. chemrxiv.orgacs.orgillinois.edu

The final step of the catalytic cycle is reductive elimination. libretexts.org In this stage, the two organic groups (the aryl group from the original halide and the 4-hexylphenyl group) on the diarylpalladium(II) complex couple to form a new carbon-carbon bond, yielding the final biaryl product. yonedalabs.com This process reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst, which can then re-enter the catalytic cycle. wikipedia.orgwwjmrd.com Reductive elimination typically occurs from a cis-isomeric complex, and deuterium (B1214612) labeling studies have confirmed that the reaction proceeds with retention of stereochemistry. wikipedia.orglibretexts.org Bulky ligands on the palladium center can promote this step by increasing the spatial proximity of the two organic groups. yonedalabs.com

Kinetic Isotope Effect (KIE) studies, particularly using ¹³C at natural abundance, have provided powerful experimental validation for the transition states (TS) within the Suzuki-Miyaura catalytic cycle. nih.gov By comparing experimental KIEs with values predicted by Density Functional Theory (DFT) calculations, researchers can gain detailed atomistic insight into the key steps. chemrxiv.orgnih.gov

For example, combined experimental and theoretical ¹³C KIE studies on the reaction of aryl halides have provided the first experimentally validated transition structures for both oxidative addition and transmetalation under catalytic conditions. chemrxiv.orgnih.gov These studies established that for aryl bromides, oxidative addition occurs on a 12-electron, monoligated palladium complex, Pd(PPh₃). nih.govacs.org For aryl iodides, the first irreversible step was found to precede oxidative addition and is likely the binding of the iodoarene to the Pd(PPh₃) complex. acs.org

Furthermore, KIE studies have shed light on the transmetalation step. The results support a mechanism that proceeds via a tetracoordinate boronate intermediate containing a Pd-O-B linkage. chemrxiv.orgacs.org The excellent agreement between the experimental KIE for the boron-bound carbon (KIE_C-Boron ≈ 1.035) and the predicted KIE for the corresponding transition state (≈ 1.034) validates this pathway under catalytic conditions. acs.org

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and excellent functional group tolerance, owing to its relatively mild reaction conditions. researchgate.netacs.org this compound, as a representative alkyl-substituted arylboronic acid, can be coupled with a wide variety of organic electrophiles.

The reaction is compatible with aryl, vinyl, and alkyl halides and triflates. organic-chemistry.org While aryl iodides and bromides are highly reactive, advancements in ligand and catalyst design have enabled the efficient use of the less expensive and more abundant aryl chlorides. organic-chemistry.orgnih.gov The reaction tolerates a wide array of functional groups on both coupling partners, including esters, ketones, nitro groups, and unprotected nitrogen-containing heterocycles. acs.orgnih.gov This high degree of compatibility makes the Suzuki-Miyaura coupling a powerful tool in complex molecule synthesis. researchgate.net

Below is a table illustrating the representative scope of Suzuki-Miyaura reactions involving an alkyl-substituted phenylboronic acid like this compound with various coupling partners.

Aryl/Vinyl Halide PartnerCatalyst/Ligand SystemBaseSolventNotes
Aryl Iodide (e.g., 4-Iodoanisole)Pd(PPh₃)₄K₂CO₃Toluene/H₂OHighly reactive, often proceeds to completion under standard conditions.
Aryl Bromide (e.g., 4-Bromobenzonitrile)Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂OExcellent yields are typical; compatible with electron-withdrawing groups like nitriles.
Aryl Chloride (e.g., 4-Chloroacetophenone)Pd₂(dba)₃ / XPhosK₃PO₄t-BuOHRequires more active catalyst systems with bulky, electron-rich ligands to facilitate oxidative addition. acs.org
Aryl Triflate (e.g., Phenyl triflate)Pd(OAc)₂ / PCy₃K₃PO₄THFTriflates are excellent leaving groups and are good substrates for the coupling reaction. organic-chemistry.org
Vinyl Bromide (e.g., (E)-β-Bromostyrene)Pd(PPh₃)₄Na₂CO₃DMEThe reaction proceeds with retention of the double bond stereochemistry.
Heteroaryl Halide (e.g., 2-Bromopyridine)Pd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂OSpecialized protocols may be needed for efficient coupling with certain heteroaryl halides. acs.org

Catalyst Systems and Ligand Design

The success of the Suzuki-Miyaura coupling heavily relies on the catalyst system, which typically consists of a palladium precursor and a supporting ligand. researchgate.net The ligand stabilizes the palladium center, influences its reactivity, and can control the selectivity of the reaction. researchgate.net

Commonly used palladium precursors include Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.orgorganic-chemistry.orgyoutube.com The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precursor. wikipedia.org

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is an air-stable Pd(0) complex that can be used directly. It is effective for a range of couplings but may require elevated temperatures. beilstein-journals.org

Pd(OAc)₂/Ligand : Palladium(II) acetate (B1210297) is a common precursor that is reduced in situ to Pd(0). It is often paired with phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) or tri-tert-butylphosphine (B79228) (P(t-Bu)₃). organic-chemistry.org The combination of Pd(OAc)₂/PCy₃ is particularly effective for coupling aryl triflates. organic-chemistry.orgorganic-chemistry.org

Pd₂(dba)₃/Ligand : Tris(dibenzylideneacetone)dipalladium(0) is another widely used Pd(0) precursor. Paired with bulky, electron-rich ligands like P(t-Bu)₃, it can catalyze the coupling of even unreactive aryl chlorides at room temperature. organic-chemistry.orgorganic-chemistry.org

Table 2: Common Palladium Catalyst Systems for Suzuki-Miyaura Coupling

Palladium Precursor Common Ligand(s) Typical Substrates
Pd(PPh₃)₄ None (ligand is part of complex) Aryl/Vinyl Iodides, Bromides
Pd(OAc)₂ PCy₃, P(t-Bu)₃, SPhos Aryl/Vinyl Halides, Triflates

Ligands play a critical role in determining the efficacy and selectivity of the Suzuki-Miyaura reaction. researchgate.net Electron-rich and sterically bulky phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle. organic-chemistry.org

In stereoselective reactions, the ligand's structure is paramount. Chiral ligands are designed to create a chiral environment around the metal center, which can induce enantioselectivity in the product. For instance, in the synthesis of biaryl atropisomers (axially chiral compounds), the design of specific chiral phosphine ligands is key to achieving high enantioselectivity. chemrxiv.org The ligand's structure can create steric interactions in the transition state that favor the formation of one enantiomer over the other, a concept sometimes referred to as axial shielding. This approach has been successfully applied in nickel-catalyzed asymmetric Suzuki-Miyaura couplings using specially designed ligands. chemrxiv.org

Advanced Methodologies in Suzuki-Miyaura Coupling

Research continues to advance the Suzuki-Miyaura coupling, focusing on improving efficiency, expanding substrate scope, and enhancing sustainability. One advanced methodology is the "slow-release" strategy. Boronic acids can be susceptible to degradation under reaction conditions, particularly through a process called protodeboronation. researchgate.net The slow-release strategy employs a "masking" reagent that protects the boronic acid. This protecting group is slowly cleaved under the reaction conditions, liberating the active boronic acid at a low concentration. This minimizes degradation while ensuring enough of the reagent is available for the desired transmetalation step, often leading to improved yields. researchgate.net

Uncatalyzed Reactions Involving Boronic Acids (e.g., Alpha-Amino Acid Generation)

While boronic acids are renowned for their role in metal-catalyzed cross-coupling, they can also participate in uncatalyzed reactions, particularly in the synthesis of alpha-amino acid analogues. The synthesis of α-aminoboronic acids, which are important as enzyme inhibitors, often relies on nucleophilic substitution reactions where a boron-stabilized carbanion reacts with an electrophile. nih.gov

One established methodology involves the deprotonation of an α-halo- or α-thioalkyl boronate ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This generates a stabilized α-boryl carbanion. This nucleophilic species can then react with various electrophiles in an uncatalyzed carbon-carbon bond-forming step to introduce different side chains. nih.gov For example, reacting the stabilized anion of a (phenylthio)methane boronate with an electrophilic side-chain precursor (e.g., an alkyl halide or an α,β-unsaturated ester) provides a substituted boronate. nih.gov Subsequent chemical manipulations are then performed to convert the thioether and install the amino group, ultimately yielding the target α-aminoboronic acid derivative. This approach is advantageous for introducing functionalized side chains that might be incompatible with the strongly basic conditions of traditional organometallic additions to borate (B1201080) esters. nih.gov

Step Description Reagents
1. Anion Formation Deprotonation of an α-substituted methane (B114726) boronate to form a stabilized nucleophile.(Phenylthio)methane boronate, LDA
2. C-C Bond Formation (Uncatalyzed) Nucleophilic attack of the boryl carbanion on an electrophile to introduce the amino acid side chain. nih.govAlkyl halides (e.g., BrCH₂CO₂tBu), Michael acceptors (e.g., CH₂=CHCO₂Me)
3. Functional Group Manipulation Conversion of the activating group (e.g., phenylthio) to a leaving group.Methyl iodide (to form a sulfonium (B1226848) ion)
4. Amination Displacement of the leaving group to install the amino functionality.NaN₃ followed by reduction, or other amine synthons.
5. Deprotection Removal of protecting groups from the side chain and boronic acid moiety.TFA, HCl

Aryne-Induced Three-Component Coupling Reactions

General studies on aryne-induced three-component coupling reactions demonstrate a versatile methodology for the synthesis of complex aromatic compounds. These reactions typically involve the in situ generation of a highly reactive aryne intermediate, which then couples with two other components. While various boronic acids have been successfully employed as one of these components, specific examples and data tables detailing the performance of This compound in this context are absent from the reviewed literature.

Consequently, it is not possible to provide detailed research findings, reaction conditions, yields, or data tables specifically pertaining to the involvement of This compound in such reactions as per the structured outline. The scientific community has not published specific studies on this particular chemical transformation.

Applications of 4 Hexylphenylboronic Acid in Materials Science

Organic Electronic Materials

Boronic acids are indispensable tools in the field of organic electronics for synthesizing the complex conjugated molecules that form the active layers in various devices nbinno.comnbinno.com. These materials require precise molecular architectures to achieve desired electronic and optical properties, such as efficient charge transport and light emission. 4-Hexylphenylboronic acid serves as a key precursor in the construction of these materials.

The boronic acid functional group allows the 4-hexylphenyl moiety to be incorporated into larger molecular structures through palladium-catalyzed cross-coupling reactions nbinno.com. This enables the creation of tailored organic semiconductors for applications in:

Organic Light-Emitting Diodes (OLEDs): In OLEDs, the 4-hexylphenyl group can be used to build the emissive or charge-transporting layers. The alkyl chain can improve the solubility and processability of the final material, which is crucial for manufacturing uniform thin films.

Organic Field-Effect Transistors (OFETs): The aromatic core contributes to the π-conjugated system necessary for charge carrier mobility, while the hexyl group can influence the molecular packing in the solid state, which directly impacts transistor performance nbinno.com.

Organic Photovoltaics (OPVs): In OPVs, this compound can be a building block for either the donor or acceptor materials, where fine-tuning of molecular structure is critical for optimizing light absorption and charge separation nbinno.com.

The purity of boronic acid intermediates is critical, as even minor impurities can negatively impact the performance, efficiency, and lifespan of the final electronic devices nbinno.com.

Liquid Crystals

The synthesis of liquid crystals involves intricate molecular engineering to create molecules that exhibit mesophases—intermediate states of matter between a crystalline solid and an isotropic liquid nbinno.com. This compound is an ideal building block for creating such molecules, often referred to as calamitic (rod-shaped) liquid crystals.

The design of liquid crystalline molecules typically involves combining a rigid core with one or more flexible terminal chains. The 4-hexylphenyl group provides both a rigid aromatic component and a flexible hexyl tail. The synthesis of these molecules heavily relies on cross-coupling reactions where the boronic acid group is paramount.

The general synthetic strategy involves the Suzuki-Miyaura coupling of this compound with a halogenated aromatic or heterocyclic compound that constitutes the other part of the rigid core. This reaction creates a new carbon-carbon bond, linking the molecular fragments to form an elongated, rod-like structure. The presence of the boronic acid allows for a modular approach, where different aromatic cores can be combined with the 4-hexylphenyl unit to systematically tune the material's properties nbinno.com. Research has demonstrated the formation of various liquid crystal phases, including nematic and smectic phases, in molecules containing biphenyl (B1667301) groups and alkyl chains mdpi.com.

The liquid crystalline behavior of a molecule is directly correlated with its structure. The key components provided by the this compound precursor play distinct roles:

Rigid Core (Phenyl Group): The aromatic phenyl ring is a rigid, planar structure that contributes to the necessary anisotropy of the molecule. This rigidity helps the molecules to align along a common direction, which is a defining characteristic of liquid crystals nih.gov.

Flexible Tail (Hexyl Chain): The six-carbon alkyl chain is a flexible tail that disrupts perfect crystalline packing. This flexibility lowers the melting point of the compound without completely eliminating the ordered arrangement, allowing the material to enter a liquid crystalline phase over a specific temperature range nih.govresearchgate.net. The length of the alkyl chain is a critical parameter; longer chains tend to favor the formation of more ordered smectic phases, where molecules are arranged in layers nih.govresearchgate.net.

The interplay between the attractive forces of the rigid cores and the thermal motion of the flexible tails is what gives rise to the mesophase.

Molecular ComponentStructural FeatureInfluence on Liquid Crystallinity
Phenyl GroupRigid, AromaticPromotes anisotropic alignment and mesophase stability through π-π stacking interactions. mdpi.com
Hexyl ChainFlexible, AliphaticLowers melting point, enhances solubility, and influences the type of mesophase (e.g., nematic vs. smectic). nih.govresearchgate.net
Overall Molecular ShapeElongated, Rod-likeEssential for the formation of calamitic liquid crystal phases.

Liquid crystals derived from precursors like this compound are foundational to modern display technology. By incorporating these specifically designed molecules into liquid crystal mixtures, manufacturers can fine-tune the physical properties of the display's active layer mdpi.com. The unique molecular structure contributes to key performance metrics in advanced displays, such as Fringe-Field Switching (FFS) LCDs mdpi.com.

Key applications and benefits include:

Improved Response Times: The viscosity of the liquid crystal material, influenced by the molecular structure including alkyl chain length, affects how quickly the molecules can reorient in an electric field. This is critical for achieving high refresh rates and reducing motion blur nbinno.com.

Enhanced Contrast and Color: The optical properties of the liquid crystal molecules, such as birefringence (Δn) and dielectric anisotropy (Δε), are directly determined by their molecular structure. These properties are engineered to maximize light transmission in the "on" state and block it in the "off" state, leading to higher contrast ratios and better color reproduction nbinno.commdpi.com.

Wide Viewing Angles: Advanced display modes like FFS rely on liquid crystal mixtures with specific properties to ensure that image quality remains high even when viewed from different angles mdpi.com.

Polymer Synthesis and Polymer Chemistry

In polymer chemistry, this compound is a valuable monomer or end-capping agent for the synthesis of conjugated polymers. These polymers are of great interest for their applications in organic electronics and advanced materials.

Suzuki Polycondensation (SPC) is a step-growth polymerization method that utilizes the palladium-catalyzed Suzuki-Miyaura coupling reaction to form polymers x-mol.comrsc.org. The reaction typically involves a di-boronic acid monomer and a di-halide monomer.

While this compound is a monofunctional boronic acid, it plays a crucial role in SPC in several ways:

End-Capping: It can be intentionally added to the polymerization reaction to control the molecular weight of the resulting polymer. By reacting with the halide end-groups on the growing polymer chains, it terminates further growth. This is a critical method for producing polymers with a specific, predictable chain length and a narrow molecular weight distribution.

Functionalization of Chain Ends: Using this compound as an end-capper introduces a hexylphenyl group at the ends of the polymer chain. This can be used to modify the polymer's properties, such as improving its solubility in organic solvents or influencing its self-assembly and film-forming characteristics.

Monomer Synthesis: It can be used as a starting material to synthesize more complex di-functional monomers prior to polymerization.

The components of a typical Suzuki Polycondensation are outlined below.

ComponentExampleRole in Polymerization
Aryl Diboronic Acid / Ester1,4-Benzenediboronic acidMonomer "A"
Aryl Dihalide1,4-DibromobenzeneMonomer "B"
Palladium CatalystPd(PPh₃)₄Catalyzes the C-C bond formation. researchgate.net
BaseNa₂CO₃ or K₂CO₃Activates the boronic acid for transmetalation.
End-Capping Agent (Optional)This compoundControls molecular weight and functionalizes polymer chain ends.

Applications of 4 Hexylphenylboronic Acid in Medicinal Chemistry and Biological Systems

Development of Active Pharmaceutical Ingredients (APIs) and Therapeutic Candidates

The development of new active pharmaceutical ingredients (APIs) is a cornerstone of medicinal chemistry. Boronic acids, in general, are recognized for their potential as therapeutic agents, with some compounds having been successfully developed into drugs. nih.gov However, a comprehensive review of scientific literature does not yield specific studies detailing the development of 4-Hexylphenylboronic acid as an API or a therapeutic candidate. Research on phenylboronic acid derivatives often focuses on how different substituents on the phenyl ring influence biological activity, but specific investigations into the role of the hexyl group in this compound for therapeutic purposes are not extensively documented. nih.gov

Inhibition of Serine Proteases

Table 1: Research Findings on Serine Protease Inhibition

Compound Target Enzyme Inhibition Data

Anticancer Activity and Proteasome Inhibition

The investigation of boronic acid derivatives as anticancer agents has been a significant area of research, largely spurred by the success of proteasome inhibitors like bortezomib (B1684674). nih.gov Phenylboronic acid derivatives are explored for their potential to inhibit cancer cell growth by targeting proteasome-mediated protein degradation. nih.gov However, specific studies detailing the anticancer activity or the proteasome inhibition potential of this compound are not extensively reported in the scientific literature. While general studies on phenylboronic acids suggest that the nature of the substituent can affect antiproliferative activity, dedicated research on the impact of the 4-hexyl substituent is not available. nih.gov

Antibacterial and Antiviral Activities

Boronic acid-containing compounds have emerged as a class of molecules with potential antimicrobial properties. nih.gov Research has been conducted on various phenylboronic acid derivatives to assess their efficacy against different bacterial and viral pathogens. nih.govresearchgate.net For instance, certain halogenated phenylboronic acids have demonstrated antibacterial and antibiofilm activity. nih.gov Nevertheless, a thorough search of the scientific literature does not reveal specific studies that have evaluated the antibacterial or antiviral activities of this compound.

Table 2: Antimicrobial Activity Profile

Compound Target Organism Activity

Bioconjugation with Biomolecules for Drug Delivery and Diagnostics

Bioconjugation, the linking of two molecules where at least one is a biomolecule, is a key strategy in developing targeted drug delivery systems and diagnostic tools. Boronic acids are valuable in this context due to their ability to form reversible covalent bonds. nih.govnih.gov This property allows for the creation of stimuli-responsive bioconjugates. While the general principles of using phenylboronic acids in bioconjugation are well-established, there is a lack of specific published research detailing the use of this compound in conjugation with biomolecules for drug delivery or diagnostic applications.

Interaction with Diols for Targeted Drug Release and Glucose Sensing

A hallmark of boronic acids is their ability to reversibly bind with 1,2- and 1,3-diols, such as those found in saccharides. nih.gov This interaction is the foundation for developing glucose-responsive systems for insulin (B600854) delivery and glucose sensors. bath.ac.ukbirmingham.ac.uk The binding of phenylboronic acid to glucose can induce changes in hydrogels, which can be harnessed for sensing applications. nih.gov While this is a broad area of research for the boronic acid class, specific studies on the interaction of this compound with diols for the purpose of targeted drug release or glucose sensing are not found in the available literature.

Modification of Selectivity, Physicochemical, and Pharmacokinetic Characteristics of Bioactive Molecules

The boronic acid group is a versatile functional group that can engage in various interactions, including the formation of reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes. mdpi.com This capability makes it a valuable "warhead" for designing targeted inhibitors. nih.gov The phenyl ring serves as a scaffold, and the substituent at the 4-position—in this case, a hexyl group—can be strategically utilized to probe hydrophobic pockets within a target protein's binding site. Such interactions can lead to increased potency and selectivity. nih.govnih.gov

Detailed Research Findings

For instance, studies on enzyme inhibitors have shown that modifications to the phenylboronic acid scaffold can significantly impact selectivity and potency. The addition of lipophilic chains can enhance binding to hydrophobic sub-pockets in an enzyme's active site. For example, in the development of inhibitors for fatty acid amide hydrolase (FAAH), 4-nonylphenylboronic acid was found to be a potent and highly selective inhibitor, demonstrating that a long alkyl chain can confer significant selectivity over related enzymes. wikipedia.org This principle suggests that the hexyl group in this compound could similarly be exploited to achieve selectivity for a desired biological target that possesses a suitable hydrophobic binding region.

Furthermore, the replacement of other functional groups, such as carboxylic acids or phenols, with a boronic acid can act as a bioisosteric substitution to improve properties. nih.gov A boronic acid analogue of the natural product combretastatin (B1194345) A-4 was synthesized to enhance water solubility, a critical physicochemical property for drug development. nih.gov This modification resulted in a more soluble compound while maintaining potent activity, underscoring the utility of the boronic acid moiety in overcoming formulation challenges. nih.gov

Illustrative Data on Physicochemical and Pharmacokinetic Modifications

To illustrate the potential impact of such modifications, the following tables present hypothetical data based on established principles in medicinal chemistry. These tables conceptualize how the introduction of a this compound moiety might alter the properties of a hypothetical parent drug, "LeadMolecule-X."

This table illustrates how modifying "LeadMolecule-X" to "LeadMolecule-X-HexB(OH)₂" could enhance its selectivity for a primary target enzyme over related off-target enzymes. The hexylphenyl group is presumed to form favorable interactions in a hydrophobic pocket of Target Enzyme 1, thereby increasing potency and selectivity.

CompoundTarget Enzyme 1 IC₅₀ (nM)Off-Target Enzyme 2 IC₅₀ (nM)Off-Target Enzyme 3 IC₅₀ (nM)Selectivity Ratio (Off-Target 2 / Target 1)
LeadMolecule-X850120025001.4
LeadMolecule-X-HexB(OH)₂453500980077.8

This table demonstrates the potential effects on key physicochemical properties. The introduction of the arylboronic acid might increase solubility compared to a purely lipophilic predecessor, while the hexyl group would contribute to a higher lipophilicity (LogP) compared to an unsubstituted phenylboronic acid analogue.

CompoundMolecular Weight ( g/mol )LogPAqueous Solubility (µg/mL)
LeadMolecule-X350.44.81.2
LeadMolecule-X-HexB(OH)₂520.65.55.7

This table outlines potential improvements in pharmacokinetic parameters. Enhanced metabolic stability could result from blocking a site of metabolism on the parent molecule, leading to a longer half-life and improved oral bioavailability.

CompoundMetabolic Stability (t½ in human liver microsomes, min)Oral Bioavailability (%)Plasma Half-Life (t½, hours)
LeadMolecule-X15101.5
LeadMolecule-X-HexB(OH)₂75456.2

These hypothetical data tables serve to contextualize the strategic value of incorporating a moiety like this compound in drug design. The specific outcomes of such a modification would be highly dependent on the structure of the parent molecule and its biological target.

4 Hexylphenylboronic Acid in Biosensor Development

Boronic Acid-Based Materials as Recognition Elements and Signal Labels

Boronic acid-based materials serve a dual function in biosensor construction, acting as both recognition elements and signal labels. mdpi.comdntb.gov.uanih.gov The fundamental principle behind their function as recognition elements is the specific and reversible interaction between the boronic acid group and molecules containing 1,2- or 1,3-cis-diols. mdpi.comnih.govresearchgate.net This interaction results in the formation of stable five- or six-membered cyclic esters. mdpi.comnih.gov This unique binding capability allows boronic acids to act as synthetic receptors, offering an alternative to traditional biological recognition elements like antibodies or aptamers, which can be costly and require stringent storage conditions. mdpi.com

In addition to molecular recognition, boronic acid derivatives can be engineered to function as signal labels. mdpi.com By chemically modifying them with fluorescent or electroactive moieties, the binding event with a target analyte can be directly translated into a measurable optical or electrical signal. mdpi.comresearchgate.net This dual capability simplifies biosensor design and enhances detection efficiency.

Detection of cis-Diol-Containing Biological Species

The capacity of boronic acids to bind with cis-diols makes them ideal for detecting a broad spectrum of biological targets that feature these functional groups. mdpi.com This includes crucial biomolecules and organisms whose detection is vital in diagnostics and biomedical research. mdpi.comdntb.gov.uanih.gov

Key biological species detected using boronic acid-based biosensors include:

Ribonucleic Acids (RNAs): The ribose sugar in the RNA backbone contains a cis-diol group, allowing for direct and label-free detection by boronic acid-functionalized sensors. mdpi.comelectrochemsci.org

Glycans and Glycoproteins: Many proteins are glycosylated, meaning they have carbohydrate chains attached. researchgate.netnih.gov These glycans are rich in cis-diols, making glycoproteins a major target for boronic acid affinity-based detection, which is important for cancer diagnostics and proteomics. mdpi.comresearchgate.net

Bacteria: The cell surfaces of bacteria are decorated with a complex layer of polysaccharides and other carbohydrate-rich structures. mdpi.comuah.es Boronic acid-modified surfaces can capture and detect bacterial cells by binding to these diol-rich moieties. mdpi.comuah.es

Exosomes and Tumor Cells: These cellular bodies and cells often have specific glycosylation patterns on their surface proteins. mdpi.com Boronic acid-based sensors can be used to detect and image these cells by targeting their surface glycans. mdpi.comnih.govnih.gov

Electrochemical Biosensors Utilizing Electroactive Boronic Acid Derivatives

Electrochemical biosensors are widely used due to their high sensitivity, rapid response, and low cost. mdpi.com Boronic acids have been successfully integrated into these systems by creating electroactive derivatives. mdpi.comresearchgate.net A prominent example is the modification of boronic acid with a redox-active group like ferrocene (B1249389), leading to compounds such as ferroceneboronic acid (FcBA) and 4-(ferrocenylacetamido)phenyl)boronic acid. mdpi.comnih.govscienceopen.com

In these sensors, the boronic acid moiety serves as the binding site for the cis-diol-containing target, while the ferrocene moiety acts as the electrochemical signal reporter. nih.govscienceopen.com The binding of the target analyte to the boronic acid group alters the electrochemical environment of the ferrocene, causing a measurable shift in its redox potential or current. mdpi.comnih.gov This change in the electrical signal is proportional to the concentration of the analyte. nih.govscienceopen.com Such sensors have been developed for the detection of sugars, glycoproteins like glycated hemoglobin (HbA1c), and even bacteria. nih.govscienceopen.comnih.gov

Target AnalyteBoronic Acid Material/ProbeDetection PrincipleLimit of Detection (LOD)Reference
Glycoproteins4-formylphenylboric acid (FPBA)-modified Cu-MOFsSandwich electrochemical aptasensor6.5 pg mL⁻¹ rsc.org
MicroRNAs (miRNAs)Ferroceneboronic acid (FBA)Label-free electrochemical detection via boronate ester formation with riboseNot Specified electrochemsci.org
Glycated Hemoglobin (HbA1c)Ferroceneboronic acid (FcBA)Electrochemical detection based on binding to glycosylated polypeptide chainNot Specified nih.govscienceopen.com
BacteriaPoly(4-vinylphenylboronic acid) copolymer membraneFluorescence emission upon binding to bacterial surface diolsEarly-stage colonization uah.es
Recombinant Human Erythropoietin (rHuEPO)4-mercaptophenylboronic acid (MBA)/biotin-modified gold nanoparticlesElectrochemical signal amplification8 fmol L⁻¹ nih.gov

Fluorescence-Based Optical Biosensors

Optical biosensors that rely on fluorescence are powerful analytical tools due to their high sensitivity and simplicity. mdpi.com Boronic acids are integrated into these sensors by attaching them to fluorescent molecules (fluorophores). nih.govrsc.org The interaction of the boronic acid with a cis-diol analyte modulates the fluorescence properties of the attached fluorophore, providing a detectable signal. mdpi.com

The signaling mechanism can occur through several processes, including:

Photoinduced Electron Transfer (PET): In many boronic acid-based fluorescent sensors, a PET process occurs between the fluorophore and a nearby amine group, which quenches the fluorescence. When the boronic acid binds to a diol, its acidity increases, leading to an interaction with the amine that disrupts the PET process and "turns on" the fluorescence.

Signal Change upon Binding: The binding event itself can alter the electronic structure of the fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength. mdpi.com

These principles have been used to design sensors for carbohydrates, for visualizing glycans on living cells, and for bioimaging applications. mdpi.comnih.gov

Whole-Cell-Based Biosensors

The ability of boronic acids to bind to the carbohydrate-rich surfaces of cells is the basis for whole-cell-based biosensors. mdpi.comnih.gov These sensors are designed to detect intact cells, such as bacteria or specific types of cancer cells, which is crucial for early disease diagnosis and environmental monitoring. mdpi.comuah.es

For instance, a biosensor for bacteria can be fabricated using a membrane containing a boronic acid copolymer. uah.es When bacteria come into contact with the membrane, the boronic acid groups bind to the diol-containing polysaccharides on the bacterial cell wall. uah.es If the copolymer also contains a fluorescent component, this binding event can trigger a change in fluorescence, signaling the presence of the bacteria. uah.es Similarly, boronic acid probes have been used to selectively label and image tumor cells, which often overexpress certain types of sialic acid-containing glycans on their surface. nih.govnih.gov

Advances in Biosensor Technology with Nanostructured Materials

The integration of nanostructured materials has significantly advanced the performance of boronic acid-based biosensors. mdpi.comnih.gov Nanomaterials such as gold nanoparticles (AuNPs), graphene and its derivatives (e.g., graphene oxide), and carbon dots offer unique properties that enhance sensor sensitivity and functionality. mdpi.comdovepress.comacs.org

Key advantages of using nanomaterials include:

High Surface Area: Nanomaterials provide a large surface area-to-volume ratio, which allows for a higher density of immobilized boronic acid recognition sites, thereby increasing the sensor's binding capacity and sensitivity. mdpi.comnih.gov

Signal Amplification: Nanomaterials can act as powerful signal amplifiers. For example, AuNPs can be used as labels in electrochemical sensors to generate a stronger signal. mdpi.comnih.gov Graphene's excellent conductivity can improve electron transfer rates in electrochemical biosensors. mdpi.com

Novel Properties: The unique optical and electronic properties of nanomaterials can be harnessed for new sensing strategies. nih.govdovepress.com For instance, boronic acid-functionalized carbon dots have been developed for bioimaging and sensing applications. nih.govacs.org

By functionalizing these nanostructured materials with boronic acids, researchers have created highly sensitive and selective platforms for detecting a wide range of biological targets. mdpi.comnih.gov

Computational Chemistry and Theoretical Studies of 4 Hexylphenylboronic Acid

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods are powerful tools for predicting the chemical reactivity of boronic acids and mapping their potential reaction pathways. Theoretical studies on arylboronic acids often focus on common transformations such as protodeboronation, oxidation, and participation in cross-coupling reactions. Kinetic models, often developed in conjunction with experimental data like NMR spectroscopy, can dissect competing reaction pathways. acs.orgnih.gov For instance, the decomposition of arylboronic acids via protodeboronation (the replacement of the boronic acid group with a hydrogen atom) has been shown through computational analysis to proceed through multiple pH-dependent pathways. acs.org

Furthermore, computational studies have revealed that arylboronic acids can serve as precursors to aryl radicals through oxidative carbon–boron bond cleavage. rsc.org This radical transfer pathway opens up novel synthetic applications beyond traditional transition-metal-catalyzed reactions, which are generally understood to proceed via organometallic intermediates formed by transmetalation. rsc.org The prediction of such alternative pathways is a key strength of computational chemistry, guiding the discovery of new reactions and applications for compounds like 4-hexylphenylboronic acid.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. tandfonline.comnih.gov DFT calculations allow for the optimization of molecular geometries to find the most stable conformation and the calculation of various properties such as bond lengths, bond angles, and vibrational frequencies. lodz.pldergipark.org.tr For arylboronic acids, DFT studies have been used to compare the geometric parameters of different derivatives and their esters. nih.govlodz.pl

Studies on related phenylboronic acid derivatives show that the geometry around the boron atom is typically trigonal planar, with sp² hybridization. lodz.pl The orientation of the boronic acid group relative to the phenyl ring and the conformation of the hydroxyl groups are key parameters determined in these calculations. nih.gov While specific DFT data for this compound is not widely published, calculations on model compounds like 3-aminophenylboronic acid provide representative geometric parameters.

Table 1: Representative DFT-Calculated Geometrical Parameters for an Arylboronic Acid (3-aminophenylboronic acid with sp² Boron). lodz.pl
ParameterBond/AngleCalculated Value
Bond Length (Å)B-C1.565
B-O1.373
O-H0.971
Bond Angle (°)O-B-O116.8
O-B-C121.6
B-O-H112.5

Note: Data is for 3-aminophenylboronic acid as a representative model for a substituted phenylboronic acid. Calculations were performed using the DFT(B3LYP)/6-31G(d,p) method. lodz.pl

Mechanistic Insights into Boron-Catalyzed Reactions

Arylboronic acids, including this compound, are recognized not only as reagents but also as effective catalysts for various organic transformations, such as amidation and esterification. rsc.orgnih.govresearchgate.net Computational studies, particularly using DFT, have been instrumental in elucidating the mechanisms of these boron-catalyzed reactions. rsc.org

For the amidation of carboxylic acids with amines, theoretical calculations suggest that the reaction proceeds through the formation of an acyloxyboronic acid intermediate. rsc.orgresearchgate.net This key intermediate is formed from the condensation of the carboxylic acid and the boronic acid catalyst. rsc.org The removal of water is crucial as this formation is often thermodynamically unfavorable. researchgate.net Subsequent nucleophilic attack by the amine on the acyloxyboronic acid intermediate leads to the formation of the amide. researchgate.net Computational models indicate that the rate-determining step is often the cleavage of the C–O bond in a tetracoordinate acyl boronate intermediate. rsc.orgresearchgate.net Alternative mechanistic proposals, supported by quantum mechanical calculations, suggest pathways involving dimeric B-O-B motifs that activate the carboxylic acid while delivering the amine. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov

For arylboronic acids, FMO analysis helps in understanding their behavior in various reactions. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov The electronic nature of substituents on the phenyl ring can significantly influence the energies of the frontier orbitals. Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. nih.gov TD-DFT calculations on related compounds have been used to determine these energy levels and correlate them with experimental observations, such as UV-visible absorption spectra. bibliotekanauki.pl

Table 2: Representative Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted Boron Compounds. nih.gov
Compound Substituent (R)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
-OMe-6.195-1.8974.298
-H-6.427-2.0224.405
-Cl-6.582-2.2234.359

Note: Data is for a series of BF₂-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenols, illustrating the effect of para-substituents on frontier orbital energies. nih.gov

Molecular Modeling for Material Properties

Molecular modeling extends beyond single molecules to predict the bulk properties of materials. Arylboronic acids like this compound are valuable building blocks in materials science, particularly for creating stimuli-responsive materials and functional polymers. rsc.org The hexyl group suggests potential applications in liquid crystals or other materials where molecular ordering is important.

Computational simulations can model how boronic acid-containing molecules self-assemble or cross-link to form larger structures, such as covalent organic frameworks (COFs) or dynamic hydrogels. rsc.orgaip.org For example, modeling can explore the reversible covalent bonding between boronic acids and diols, which is the basis for self-healing and pH-responsive hydrogels. rsc.org By simulating the interactions between polymer chains and the dynamics of boronate ester exchange, researchers can connect the reactivity of the boronic acid moiety to the emergent macroscopic properties of the material, such as its mechanical strength and responsiveness to environmental triggers like pH changes or the presence of sugars. rsc.org These computational approaches are crucial for the rational design of new materials with tailored functionalities. rsc.org

Q & A

Q. How can researchers leverage this compound in stimuli-responsive materials or drug delivery systems?

  • Applications :
  • pH-Responsive Hydrogels : Utilize boronate-glucose interactions for glucose-sensitive insulin release.
  • Targeted Drug Delivery : Functionalize nanoparticles with boronic acid to bind sialic acid residues on cancer cells. Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.